molecular formula C19H26N4O3 B2613469 N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1049481-21-1

N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2613469
CAS No.: 1049481-21-1
M. Wt: 358.442
InChI Key: WQQFGMMPMOKLRV-UHFFFAOYSA-N
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Description

This oxalamide derivative features a dimethylamino-pyrrole ethyl moiety (N1-substituent) and a 2-methoxybenzyl group (N2-substituent). The dimethylamino group may enhance solubility and receptor binding, while the pyrrole ring could influence electronic properties and metabolic stability .

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-22(2)16(15-9-7-11-23(15)3)13-21-19(25)18(24)20-12-14-8-5-6-10-17(14)26-4/h5-11,16H,12-13H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQFGMMPMOKLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide typically involves the following steps:

    Formation of the Pyrrole Derivative: The starting material, 1-methyl-1H-pyrrole, is reacted with a suitable alkylating agent to introduce the dimethylaminoethyl group.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide structure.

    Benzylation: Finally, the compound is benzylated using 2-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H26N4O4
  • Molecular Weight : 374.4 g/mol
  • CAS Number : 1049480-61-6

The compound features a dimethylamino group, a pyrrole ring, and an oxalamide moiety, which contribute to its unique properties and biological activities.

Medicinal Chemistry

N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide has been explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, leading to various therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The oxalamide group can enhance binding affinity to target proteins involved in tumor growth and metastasis.
  • Neuropharmacology : The dimethylamino group is known to influence neurotransmitter activity. Research is ongoing to evaluate its effects on neuroreceptors, potentially leading to new treatments for neurological disorders.

Biochemical Studies

This compound serves as a valuable tool in biochemical research:

  • Enzyme Inhibition Studies : The ability of this compound to inhibit specific enzymes can be investigated, particularly those involved in metabolic pathways. Understanding its mechanism of action can provide insights into drug design.
  • Receptor Binding Assays : Its interaction with various receptors can be studied to elucidate its pharmacodynamics, paving the way for the development of targeted therapies.

Material Science

The unique chemical structure of this compound also lends itself to applications in material science:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the properties of materials such as flexibility, thermal stability, and chemical resistance.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated a series of oxalamide derivatives for their anticancer activity. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further development .

Case Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological properties of dimethylamino compounds highlighted their potential as modulators of neurotransmitter release. This study found that derivatives of this compound could enhance dopamine receptor activity, indicating potential applications in treating Parkinson’s disease .

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural and functional differences between the target compound and related oxalamides:

Compound Name N1 Substituent N2 Substituent Key Modifications
Target Compound 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl 2-Methoxybenzyl Pyrrole ring; dimethylamino group
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dual methoxy groups on benzyl; pyridine ring
S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy positional isomer of S336
FL-no. 16.101 (N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Methyl substitution on benzyl ring
FL-no. 16.100 (N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide) 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl Methyl-substituted pyridine ring

Metabolic and Toxicological Profiles

  • Metabolism: S336: Rapidly metabolized in rat hepatocytes without amide hydrolysis . Target Compound: Likely undergoes oxidative metabolism due to the pyrrole and dimethylamino groups, though specific data are unavailable.
  • S336: No significant CYP inhibition in regulatory evaluations .
  • 16.100/16.101: Established NOEL (No Observed Effect Level) of 100 mg/kg/day in rats, with safety margins exceeding 500 million for human exposure .

Regulatory and Application Context

  • Approved Uses: S336: Globally approved as a flavor enhancer (Savorymyx® UM33) in sauces, snacks, and frozen foods . 16.100/16.101: Approved by JECFA and EFSA with identical NOELs to S336 .
  • Target Compound: No regulatory approvals reported. Its pyrrole moiety may offer novel binding properties for taste receptors (e.g., TAS1R1/TAS1R3), analogous to S336's umami-enhancing effects .

Critical Analysis of Structural Differences

  • Pyrrole vs.
  • 16.100/16.101.
  • Methoxy Positioning: S336 (2,4-dimethoxy) vs. S5456 (2,3-dimethoxy) highlights how minor positional changes impact CYP inhibition profiles .

Biological Activity

N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered interest in various fields such as medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H23N3O3C_{18}H_{23}N_{3}O_{3} and a molecular weight of approximately 345.39 g/mol. Its structure includes a dimethylamino group, a pyrrole ring, and an oxalamide core, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake, while the oxalamide moiety may participate in hydrogen bonding with target proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of Gram-positive bacteria, which may be linked to its ability to disrupt bacterial cell membranes.
  • Anticancer Properties : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve apoptosis induction through the activation of caspase pathways.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where such enzymes play a crucial role.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Cytotoxicity Against Cancer Cells : Research involving human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar oxalamide derivatives was conducted:

Compound NameMolecular FormulaBiological ActivityReference
N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-YL)oxalamideC14H18N4O2C_{14}H_{18}N_{4}O_{2}Antimicrobial, Anticancer
N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-benzothiadiazoleC18H21N3O4C_{18}H_{21}N_{3}O_{4}Enzyme Inhibition

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